Home > Products > Screening Compounds P55028 > 6-cyclobutylpyrimidine-2,4(1H,3H)-dione
6-cyclobutylpyrimidine-2,4(1H,3H)-dione - 1554457-79-2

6-cyclobutylpyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1759483
CAS Number: 1554457-79-2
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This novel uracil derivative is synthesized via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide. [] The reaction proceeds through a palladium-catalyzed carbonylation, followed by the in situ formation of non-symmetrical urea and subsequent cyclization. []

5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: These derivatives were synthesized using a catalyst-free multicomponent reaction in an aqueous ethanol medium. [] This efficient methodology enables rapid synthesis and straightforward purification. These compounds exhibit anti-proliferative effects against the HepG2 cell line, with compounds 4j and 4k showing notable activity. [] Additionally, several derivatives (4e, 4i, 4j, 4o, and 4r) demonstrated excellent antioxidant activity in ABTS and DPPH radical scavenging assays. []

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-dione

  • Compound Description: These derivatives represent a class of potent NHE-1 inhibitors with anti-inflammatory, antiplatelet, intraocular pressure-lowering, and antiglycating activities. [] They are characterized by the presence of two guanidine moieties linked to the quinazoline-2,4(1H,3H)-dione core.

3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

  • Compound Description: This series of compounds was designed as novel metal ion chelators with potent anti-HCV activity. [] They exhibit promising inhibitory activity against the NS5B polymerase, a key target for HCV therapy. []

5,5,6-Trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's structure was extensively studied using 13C, 1H, and 15N NMR spectroscopy in dimethyl sulfoxide. []

6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is an N-thietane derivative synthesized through the alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione. [] It exhibits potential antioxidant properties, influencing the generation of reactive oxygen species in whole blood and bone marrow. []

6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS. [] Its single-crystal structure was determined using X-ray diffraction and further optimized using density functional theory (DFT). []

Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines

  • Compound Description: These novel derivatives act as potent PARP-1/2 inhibitors, crucial targets for cancer therapy due to their role in DNA repair. [] These compounds demonstrate high enzymatic potency and binding selectivity for PARP-1 over PARP-2. [] Notably, compound 24 exhibited an acceptable pharmacokinetic profile and significant in vivo antitumor activity in breast cancer and glioblastoma models. []

5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4 (1H,3H)-dione Analogs

  • Compound Description: This class of compounds showcases the utility of multicomponent reactions (MCRs) in efficiently synthesizing complex heterocyclic systems. []

5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione

  • Compound Description: This series of compounds was synthesized using a one-pot method involving potassium selenocyanate, an aroyl chloride, and 6-amino-N,N′-dimethyluracil. [] The reaction proceeds at room temperature, affording the desired products in excellent yields. []

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2'-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

  • Compound Description: JNJ-54257099 is a novel cyclic phosphate ester prodrug of 2'-deoxy-2'-spirooxetane uridine triphosphate, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). [] JNJ-54257099 is metabolized into its active form by CYP3A4. []

5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5,12-dihydrobenzo[b]pyrimido[5,4-g][1,8]naphthyridine-2,4(1H,3H)-dione

  • Compound Description: This compound represents a class of 1,8-naphthyridine derivatives synthesized through an efficient three-component reaction involving barbituric acid, 2-chloro-3-formylquinoline, and ammonia. [] This one-pot procedure highlights the efficiency of multicomponent reactions in generating complex heterocyclic structures. []

6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

  • Compound Description: CDP and its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes exhibit promising antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cell lines. []

5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this pyrimidine-2,4-dione derivative reveals a twisted conformation around the Cp—S bond. [] The crystal packing is characterized by inversion dimers formed through N—H⋯O hydrogen bonds. []

5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized through a multicomponent reaction involving an Aldol–Michael addition. [] Its structure was elucidated using spectroscopic methods and X-ray crystallography. []

6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's crystal structure reveals a twisted conformation and intermolecular hydrogen-bonding interactions. []

6-amino-5-(substituted)pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This class of compounds demonstrates potential in treating bone diseases. They promote bone formation and differentiation of osteoblasts. [] These derivatives are also capable of activating the BMP-2 pathway, further contributing to their therapeutic potential in bone regeneration. []

3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione derivatives

  • Compound Description: These derivatives are synthesized using a microwave-assisted procedure under solvent-free conditions. [] This method offers advantages such as reduced reaction times and high yields. []

1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound reacts with various nucleophiles such as primary amines, hydrazine, and hydroxylamine. [] Reactions with primary amines yield 5-alkyliminomethyl-6-amino-1,3-dimethyluracil derivatives, while reactions with hydrazine, 1,1-dimethylhydrazine, and hydroxylamine form the corresponding hydrazone, dimethylhydrazone, and oxime of 6-amino-5-formyl-1,3-dimethyluracil. []

6,7-bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione (lumazine) hydrates

  • Compound Description: These compounds are synthesized through the reaction of perfluorobutane-2,3-dione (PFBD) with substituted 4,5-diaminouracil hydrochlorides. [] The trifluoromethyl groups at the 6 and 7 positions contribute to the stabilization of the transmolecular covalent hydrate forms. []

6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this compound reveals a conformation stabilized by intramolecular C—H⋯O and C—H⋯Cl hydrogen bonds. [] Intermolecular interactions, including N—H⋯O hydrogen bonds and weak π–π interactions, contribute to the formation of a three-dimensional network in the crystal lattice. []

6-Nitroquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including XRD, IR, and NMR. [] The crystal structure analysis revealed the presence of strong intermolecular N—H∙∙∙O hydrogen bonds, leading to the formation of centrosymmetric rings with a graph-set motif R2 2 (8). []

1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl) quinazoline-2,4(1H,3H)-dione (H-88)

  • Compound Description: This compound exhibits species-dependent metabolic profiles in various animal models (rat, mouse, guinea pig, hamster, rabbit, monkey) and humans. [] The major metabolites include H-88 glucuronide, 1-(3-trifluoromethylphenyl) quinazoline-2,4(1H,3H)-dione-3-acetic acid, and 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)-6-hydroxyguinazoline-2,4(1H,3H)-dione. []

3-(p-chlorophenyl)-6-methoxy-s-triazine-2,4(1H,3H)dione triethanolamine (DPX-3778)

  • Compound Description: DPX-3778, a triazanone antidehiscence chemical, exhibits significant effects on the floral development of maize, specifically impacting sex expression. [] This observation suggests its potential as a plant growth regulator. []

5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione]

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation and a network of intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, contributing to the crystal packing. []

6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: Two monoclinic polymorphs of this Schiff base derivative have been reported, differing in their crystal packing and intermolecular interactions. [, ]

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds

  • Compound Description: This series of compounds, synthesized from trifluoroacetoacetate ethyl and substituted ureas, demonstrate herbicidal activity. [] Notably, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed high efficacy against Brassica napus. []

6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives

  • Compound Description: These derivatives, synthesized from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, yeasts, and fungi. [] Some derivatives also exhibit cytotoxic activity against cancer cell lines. []

6-(phenylsulfanyl)-5-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement. []

6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate

  • Compound Description: The crystal structure of this uracil derivative reveals a two-dimensional hydrogen-bonded network formed through interactions between the dimethylaminouracil groups and water molecules. []

6-hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(4-methoxyphenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's crystal structure has been determined, providing information about its molecular geometry and spatial arrangement. []

5-((4-bromophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's crystal structure, determined using X-ray diffraction, provides insights into its molecular conformation and arrangement in the solid state. []

5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this pyrimidine-2,4(1H,3H)-dione derivative has been reported. []

6-hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(phenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative's crystal structure has been reported. []

trans-Diaqua{5,5'-[(E,E)-pyridine-2,6-diylbis(methylidynenitrilo)]bis[pyrimidine-2,4(1H,3H)-dione]}zinc(II) nitrate hexafluorophosphate trihydrate

  • Compound Description: This complex features a zinc(II) ion coordinated to a ligand containing two pyrimidine-2,4(1H,3H)-dione units. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This compound's crystal structure reveals a complex hydrogen-bonding network involving the triazine, pyrazole, and thiadiazole rings, as well as the solvent molecules. []

(E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a Schiff-base-derived chelate ligand. [] Its crystal structure reveals a network of hydrogen bonds. []
Overview

6-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with a cyclobutyl substituent and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structural formula can be represented as C8H10N2O2C_8H_{10}N_2O_2.

Source

The compound was synthesized using uracil as a starting material in the presence of hydrochloric acid and magnesium perrhenate as a catalyst. This innovative synthetic route offers advantages over traditional methods that typically involve more complex reagents or conditions .

Classification

6-Cyclobutylpyrimidine-2,4(1H,3H)-dione is classified under pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that play significant roles in biochemistry, particularly in the structure of nucleic acids and various metabolic pathways.

Synthesis Analysis

Methods

The synthesis of 6-cyclobutylpyrimidine-2,4(1H,3H)-dione involves a reaction between uracil and hydrochloric acid, facilitated by magnesium perrhenate. The process includes heating the mixture to dissolve the components and then allowing crystallization through isothermal evaporation.

Technical Details

  1. Starting Materials:
    • Uracil (5 mg)
    • Hydrochloric acid (1 mol/L solution)
    • Magnesium perrhenate (catalyst)
  2. Procedure:
    • Mix uracil with hydrochloric acid and magnesium perrhenate.
    • Heat the solution at approximately 348 K until dissolved.
    • Allow the solution to evaporate at room temperature for several weeks to form crystals.
  3. Crystallization:
    • The resulting product forms colorless needle-shaped crystals suitable for X-ray structural analysis .
Molecular Structure Analysis

Structure

The molecular structure of 6-cyclobutylpyrimidine-2,4(1H,3H)-dione features a six-membered pyrimidine ring with:

  • A cyclobutyl group attached to one of the carbon atoms.
  • Two carbonyl (C=O) groups at positions 2 and 4.

Data

  • Molecular Formula: C8H10N2O2C_8H_{10}N_2O_2
  • Molecular Weight: Approximately 166.18 g/mol
  • Crystal Structure: Analyzed using single-crystal X-ray diffraction, revealing hydrogen bonding interactions that stabilize the crystal lattice .
Chemical Reactions Analysis

Reactions

6-Cyclobutylpyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical of pyrimidine derivatives. These may include:

  • Electrophilic substitutions due to the electron-rich nature of the nitrogen atoms in the ring.
  • Condensation reactions forming larger heterocycles or functionalized derivatives.

Technical Details

The compound's reactivity is influenced by its functional groups (carbonyls) which can engage in nucleophilic attacks or act as electrophiles in various organic transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 6-cyclobutylpyrimidine-2,4(1H,3H)-dione often involves interactions with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to therapeutic effects.

Data

Research indicates that certain pyrimidine derivatives exhibit central nervous system depressant activities. The specific mechanism may involve inhibition of enzymes or modulation of neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless needle-shaped crystals.
  • Solubility: Soluble in polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo nucleophilic substitution and condensation reactions due to the presence of reactive carbonyl groups.
Applications

6-Cyclobutylpyrimidine-2,4(1H,3H)-dione has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases, including hypertrophic cardiomyopathy and other cardiovascular conditions.
  • Research: Utilized in studies involving nucleic acid metabolism and enzyme inhibition mechanisms related to pyrimidine metabolism .

This compound exemplifies the versatility of pyrimidines in drug design and their importance in biological systems. Further research into its properties and reactions could yield new therapeutic agents and enhance our understanding of pyrimidine chemistry.

Synthetic Methodologies for 6-Cyclobutylpyrimidine-2,4(1H,3H)-dione

Regioselective Cyclobutyl Group Functionalization Strategies

The installation of the cyclobutyl moiety at the C6 position of the pyrimidinedione core demands precise regiocontrol to avoid undesired isomers. Two primary strategies dominate modern approaches: transition metal-catalyzed C–H functionalization and directed cyclobutane coupling.

Table 1: Catalytic Systems for Regioselective Cyclobutyl Functionalization

Catalyst SystemSubstrate ScopeRegioselectivity (C1:C3)Key AdvantageReference
Rh₂(S-TCPTAD)₄Arylcyclobutanes>95:5 (C1 favored)High enantioselectivity (≤98% ee) [5]
Rh₂(S-2-Cl-5-BrTPCP)₄Arylcyclobutanes15:85 (C3 favored)Access to cis-1,3-disubstituted analogs [5]
Cu(I)/XantphosSpirocyclobutenes≥98:2 (Bpin at C3)Tolerance of O/S-heterocycles [2]
Pd(OAc)₂/Ad₃PCyclobutylboronic acidsN/A (Direct coupling)Compatible with halopyrimidines [4]

Rhodium carbenoid insertion enables differentiation between electronically similar C1 (tertiary) and C3 (methylene) sites on arylcyclobutanes. Bulky dirhodium catalysts like Rh₂(S-TCPTAD)₄ favor tertiary C–H insertion at C1 due to electronic activation by the aryl ring, despite steric congestion. Conversely, Rh₂(S-2-Cl-5-BrTPCP)₄ promotes insertion at the distal C3 position, exploiting the equatorial orientation of C–H bonds in minor conformers to yield cis-1,3-disubstituted cyclobutanes [5]. Copper-catalyzed borylation of spirocyclobutenes offers an alternative route. Using Cu(I)/Xantphos, monoborylation occurs regioselectively at the least hindered alkene carbon adjacent to the quaternary spiro center. Subsequent Suzuki-Miyaura coupling with halogenated uracils then installs the cyclobutyl group [2]. Direct coupling of preformed cyclobutylboronic acids with 5-halouracils under palladium catalysis provides a convergent pathway but requires stringent anhydrous conditions to prevent protodeboronation [4].

Catalytic Systems for Pyrimidinedione Ring Formation

Construction of the 2,4-dioxopyrimidine ring bearing a pre-installed C6-cyclobutyl substituent employs cyclocondensation or ring-transformation tactics. Key catalytic systems enable efficient bond formation under mild conditions.

Lewis Acid-Mediated Biginelli-Type Cyclocondensation: Cyclobutyl-containing β-keto esters or ketones react with urea/thiourea derivatives under ZrCl₄ or CeCl₃ catalysis. Zirconium(IV) chloride (10 mol%) in refluxing ethanol facilitates the cyclization via activation of the carbonyl group, achieving yields of 70-85% for 6-cyclobutyl derivatives. Cerium(III) chloride offers superior chemoselectivity for acid-sensitive substrates but requires longer reaction times (24-36 h) [4] [8].

Transition Metal-Catalyzed Ring Closing: Rh₂(OAc)₄ (2 mol%) catalyzes the decomposition of α-diazo-β-keto esters bearing cyclobutyl groups in the presence of aryl ureas. This generates ketene intermediates that undergo [4+2] cycloaddition to form the dihydropyrimidine core, subsequently oxidized in situ by air to the aromatic pyrimidinedione [5].

Multicomponent Ring Transformation: 4-Hydroxy-6-methyl-3-nitropyranoquinolin-2,5-dione undergoes ring opening and recyclization with amidine derivatives (e.g., guanidine, acetamidine) catalyzed by triethylamine in butanol. This strategy directly incorporates the cyclobutyl group if present in the amidine reagent, yielding 65-78% of 6-substituted pyrimidinediones after crystallization from acetic acid [4].

Solvent and Temperature Optimization in Multi-Step Syntheses

Multi-step syntheses of 6-cyclobutylpyrimidine-2,4(1H,3H)-dione require stringent control over solvent polarity and temperature profiles to maximize yields and minimize side reactions like hydrolysis or oligomerization.

Table 2: Solvent and Temperature Optimization Across Key Synthetic Steps

Synthetic StepOptimal SolventTemperature RangeCritical Effect
Cyclobutyl C–H FunctionalizationAnhydrous CH₂Cl₂40-45°C (reflux)Minimizes Rh-carbene dimerization; enhances enantioselectivity
Spirocyclobutene BorylationTHF (0.2 M)65-70°CEnsures Cu-Bpin complex stability; prevents β-hydride elimination
Suzuki-Miyaura CouplingDME/H₂O (4:1)80-85°CFacilitates boronic acid transmetalation; suppresses protodeboronation
Pyrimidinedione CyclocondensationEthanol or n-Butanol78-110°C (reflux)Balances reagent solubility and reflux temperature for 6-8 h completion
Ring Transformationn-Butanol (+0.5% TEA)110-120°C (reflux)Drives equilibrium toward ring-opened intermediate recyclization

Polar aprotic solvents (THF, DME) are essential for metal-catalyzed steps (borylation, coupling) due to their ability to stabilize organometallic intermediates while solubilizing organic substrates. Protic solvents (EtOH, n-BuOH) facilitate cyclocondensations and ring transformations by promoting proton transfer. Crucially, anhydrous dichloromethane is mandated for Rh-carbenoid C–H insertions to avoid catalyst decomposition by water [5] [2]. Temperature control is equally critical: Lower temperatures (≤70°C) preserve stereochemical integrity during cyclobutyl functionalization, while higher temperatures (≥80°C) drive cyclocondensations to completion within practical timeframes. Microwave irradiation (120°C, sealed vessel) reduces reaction times by 60% in cyclocondensation steps but requires careful pressure management [4].

Purification Techniques for High-Yield Isolation

Purification of 6-cyclobutylpyrimidine-2,4(1H,3H)-dione presents challenges due to polar byproducts (e.g., boric acid esters, metal salts) and regioisomeric contaminants. A tiered approach ensures high purity (>98%) without compromising yield.

Primary Isolation: Crude reaction mixtures from cyclocondensation or coupling steps undergo acid-base extraction. Dissolution in dilute NaOH (1M) followed by washing with DCM removes non-acidic impurities. Acidification to pH 2-3 with HCl precipitates the pyrimidinedione core, which is collected by filtration (60-75% recovery) [4].

Chromatographic Refinement: Silica gel chromatography using ethyl acetate/methanol gradients (95:5 to 85:15) effectively separates the target compound from des-cyclobutyl analogs or ring-opened byproducts. For enantiomerically pure samples derived from chiral catalysts, chiral stationary phase (CSP) chromatography (Chiralpak IC, ethanol/heptane 30:70) achieves >99% ee. Size-exclusion chromatography (Sephadex LH-20, methanol) removes persistent metal catalysts when chelation occurs [5].

Crystallization Protocols: Recrystallization remains the most cost-effective method for large-scale purification. Optimal solvents include:

  • Ethyl acetate/n-heptane (1:3 v/v) for removal of lipophilic impurities (85% recovery, 99% purity)
  • Hot water (decarbonized) for eliminating polar salts, requiring rapid cooling to 4°C to minimize hydrolysis (yield: 70-75%)
  • Acetic acid/water (7:3 v/v) providing needle-like crystals suitable for X-ray analysis (mp 278-280°C) [6]

Advanced Techniques: For pharmaceutical-grade material, preparative supercritical fluid chromatography (SFC) using CO₂/ethanol modifier on diol columns delivers >99.5% purity. Continuous countercurrent crystallization minimizes solvent use in manufacturing settings [4].

Properties

CAS Number

1554457-79-2

Product Name

6-cyclobutylpyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-cyclobutyl-1H-pyrimidine-2,4-dione

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)

InChI Key

PWMYYKWWKIBHBD-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=O)NC(=O)N2

Canonical SMILES

C1CC(C1)C2=CC(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.